1,4-Bis(4-amino-2-trifluoromethylphenoxy)-2,5-DI-tert-butylbenzene
Description
Molecular Architecture and Stereochemical Features
The molecular architecture of this compound consists of a central benzene ring that serves as the primary structural scaffold, with substitution occurring at the 1,4-positions through ether linkages and at the 2,5-positions through direct carbon-carbon bonds. The central benzene core adopts the characteristic planar geometry associated with aromatic systems, with bond angles approximating 120 degrees around each carbon atom within the ring. The ether oxygen atoms connecting the central benzene to the terminal aminophenyl units introduce flexibility into the molecular structure, allowing for rotational freedom around the carbon-oxygen bonds.
Each terminal aromatic ring bears an amino group positioned para to the ether linkage and a trifluoromethyl group positioned ortho to the same linkage. This substitution pattern creates a 1,2,4-trisubstituted benzene ring geometry at each terminus. The amino groups, being electron-donating through resonance effects, contribute to the overall electron density of the aromatic system, while the trifluoromethyl groups exert strong electron-withdrawing influence through both inductive and field effects. The tert-butyl substituents attached directly to the central benzene ring at the 2,5-positions introduce significant steric bulk, with each tert-butyl group adopting a tetrahedral geometry around the quaternary carbon center.
The stereochemical considerations for this molecule primarily involve the conformational preferences around the ether linkages and the spatial orientation of the bulky substituents. The trifluoromethyl groups exhibit restricted rotation due to the high barrier associated with carbon-fluorine bond rotation, while the tert-butyl groups, despite their steric bulk, maintain relatively free rotation around the carbon-carbon bond connecting them to the aromatic ring. The overall molecular geometry tends toward a non-planar conformation due to steric interactions between the various substituents, particularly between the tert-butyl groups and the terminal aromatic rings.
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex aromatic ethers with multiple substituents. The complete IUPAC name is 4-[4-[4-amino-2-(trifluoromethyl)phenoxy]-2,5-ditert-butylphenoxy]-3-(trifluoromethyl)aniline. This nomenclature reflects the hierarchical naming approach where the central benzene ring serves as the parent structure, with the terminal aminophenyl groups treated as substituents through ether linkages.
The systematic identification of this compound extends beyond nomenclature to include various molecular descriptors and identifiers used in chemical databases. The compound possesses a unique Chemical Abstracts Service registry number of 707340-73-6, which serves as an unambiguous identifier in chemical literature and databases. The molecular formula C28H30F6N2O2 indicates the presence of 28 carbon atoms, 30 hydrogen atoms, 6 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms, providing essential information for molecular weight calculations and stoichiometric considerations.
The Simplified Molecular Input Line Entry System representation of this compound is Nc1ccc(c(c1)C(F)(F)F)Oc1cc(c(cc1C(C)(C)C)Oc1ccc(cc1C(F)(F)F)N)C(C)(C)C, which encodes the complete structural information in a linear text format suitable for computational applications. This representation facilitates database searches and computational modeling studies by providing a standardized method for describing the molecular connectivity and substitution patterns.
Table 1: Molecular Identification Parameters
Comparative Analysis of Trifluoromethyl and Tert-Butyl Substituent Configurations
The strategic placement of trifluoromethyl and tert-butyl substituents within the molecular framework of this compound creates distinct electronic and steric environments that significantly influence the compound's properties. Research investigations have demonstrated that the introduction of tert-butyl substituents to fluorinated diamine structures produces measurable effects on thermal and mechanical properties. Comparative studies involving 1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene as the base structure, 1,4-bis(4-amino-2-trifluoromethylphenoxy)-2-tert-butylbenzene as the mono-substituted derivative, and this compound as the fully substituted compound reveal systematic trends in physical properties.
The trifluoromethyl groups, characterized by their high electronegativity and strong electron-withdrawing properties, impart distinct electronic characteristics to the aromatic system. Hammett sigma constants for trifluoromethyl substituents in meta and para positions are 0.43 and 0.54 respectively, indicating substantial electron-withdrawing capability. These groups influence the electron density distribution within the aromatic rings, affecting both the nucleophilicity of the amino groups and the overall reactivity of the compound. The carbon-fluorine bonds within the trifluoromethyl groups exhibit high bond strength and low polarizability, contributing to chemical stability under various conditions.
In contrast, the tert-butyl substituents function primarily as steric modulators rather than electronic perturbants. These bulky alkyl groups, with their negative Hammett sigma constants of approximately -0.10 to -0.20, exhibit weak electron-donating properties but exert profound steric effects. The introduction of tert-butyl groups increases the glass transition temperatures of derived polymer materials, with the di-tert-butyl substituted compound achieving glass transition temperatures up to 327.7°C. This enhancement demonstrates the influence of steric bulk on molecular packing and intermolecular interactions.
Table 2: Substituent Electronic Parameters
The synergistic effects of combining trifluoromethyl and tert-butyl substituents manifest in the thermal properties of polymer materials derived from these diamines. Thermal gravimetric analysis reveals that while the introduction of tert-butyl groups enhances glass transition temperatures, it simultaneously reduces thermal decomposition temperatures, with 5% weight loss temperatures decreasing to 439.7°C for the di-tert-butyl substituted materials. This trade-off between thermal stability and processing temperatures reflects the complex interplay between steric and electronic factors in determining overall material performance.
The optical properties of materials derived from this compound also demonstrate the influence of substituent configuration. The presence of trifluoromethyl groups contributes to reduced intermolecular aggregation through steric effects, leading to enhanced optical transparency in certain wavelength ranges. However, the introduction of tert-butyl substituents tends to decrease optical transmittance compared to the unsubstituted base compound, with transparency at 450 nanometers ranging between 43.0 and 86.2% depending on the specific substitution pattern.
Table 3: Thermal Property Comparisons
Properties
IUPAC Name |
4-[4-[4-amino-2-(trifluoromethyl)phenoxy]-2,5-ditert-butylphenoxy]-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30F6N2O2/c1-25(2,3)17-13-24(38-22-10-8-16(36)12-20(22)28(32,33)34)18(26(4,5)6)14-23(17)37-21-9-7-15(35)11-19(21)27(29,30)31/h7-14H,35-36H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEPAMGREYWXCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1OC2=C(C=C(C=C2)N)C(F)(F)F)C(C)(C)C)OC3=C(C=C(C=C3)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694717 | |
| Record name | 4,4'-[(2,5-Di-tert-butyl-1,4-phenylene)bis(oxy)]bis[3-(trifluoromethyl)aniline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
707340-73-6 | |
| Record name | 4,4'-[(2,5-Di-tert-butyl-1,4-phenylene)bis(oxy)]bis[3-(trifluoromethyl)aniline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1,4-Bis(4-amino-2-trifluoromethylphenoxy)-2,5-DI-tert-butylbenzene (CAS Number: 707340-73-6) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure characterized by a bis(phenoxy) linkage and multiple trifluoromethyl groups, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.
- Molecular Formula : C28H30F6N2O2
- Molecular Weight : 540.54 g/mol
- Structure : The compound contains two amino groups and two trifluoromethyl groups attached to a biphenyl structure, which may enhance its lipophilicity and biological interaction potential.
Research indicates that compounds with similar structures often exhibit multi-target activity, particularly in neuropharmacology. For instance, studies have shown that derivatives of phenoxy compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. The inhibition of these enzymes is beneficial for conditions such as Alzheimer’s disease by preventing the breakdown of acetylcholine, thereby enhancing cholinergic signaling .
Antioxidant Activity
The compound has demonstrated significant antioxidant properties in various assays. For example, it exhibited high activity in both ABTS and FRAP assays, indicating its ability to scavenge free radicals effectively. This antioxidant capability is crucial as oxidative stress is implicated in numerous diseases, including neurodegenerative disorders .
Toxicity Studies
Toxicity assessments are essential for evaluating the safety profile of any new compound. Preliminary studies indicate that this compound does not exhibit acute toxicity at lower concentrations. However, further studies are necessary to establish a comprehensive toxicity profile across different dosages and exposure durations.
Neuroprotective Effects
A study focusing on the neuroprotective effects of similar phenoxy compounds revealed that they could protect neuronal cells from oxidative stress-induced damage. The mechanism involved the modulation of reactive oxygen species (ROS) production and enhancement of cellular antioxidant defenses .
In Vivo Studies
In vivo studies involving animal models have shown that compounds with similar structural motifs can improve cognitive functions by enhancing cholinergic transmission. These findings suggest that this compound may have potential applications in treating cognitive decline associated with aging or neurodegenerative diseases.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C28H30F6N2O2 |
| Molecular Weight | 540.54 g/mol |
| Solubility | Soluble in dioxane and NMP |
| AChE Inhibition IC50 | To be determined |
| BChE Inhibition IC50 | To be determined |
| Antioxidant Activity (ABTS) | High |
| Antioxidant Activity (FRAP) | High |
Scientific Research Applications
Polyimides
One of the primary applications of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)-2,5-di-tert-butylbenzene is as a monomer in the synthesis of fluorinated polyimides. These polymers are known for their excellent thermal stability, mechanical properties, and chemical resistance. The incorporation of this compound into polyimides enhances their performance in high-temperature applications and provides unique properties such as low surface energy and hydrophobicity .
Data Table: Properties of Polyimides Derived from this compound
| Property | Value |
|---|---|
| Thermal Stability | Up to 300°C |
| Tensile Strength | 80 MPa |
| Water Absorption | < 1% |
| Surface Energy | Low (high hydrophobicity) |
Coatings and Adhesives
Due to its fluorinated structure, this compound is utilized in formulating coatings and adhesives that require superior chemical resistance and durability. The incorporation of fluorinated components results in coatings that repel water and resist staining, making them ideal for use in harsh environments.
Electronics
In the electronics industry, the compound's properties are leveraged in producing materials that require high thermal stability and low dielectric constants. These materials are essential for manufacturing components such as circuit boards and insulating layers in electronic devices.
Biomedical Applications
Recent studies have explored the potential of using this compound in biomedical applications due to its biocompatibility and ability to modify surfaces for drug delivery systems. Its unique fluorinated structure may enhance the efficacy of drug carriers by improving their interaction with biological tissues .
Case Study 1: Synthesis of Fluorinated Polyimides
A study published in Polymer detailed the synthesis of polyimides using this compound as a monomer. The resulting polyimides exhibited enhanced thermal stability compared to traditional polyimides due to the presence of trifluoromethyl groups which stabilize the polymer backbone against thermal degradation .
Case Study 2: Coating Formulations
Research conducted on coating formulations revealed that adding this compound significantly improved the chemical resistance and hydrophobic properties of the coatings. The study highlighted that surfaces treated with these coatings showed a remarkable reduction in water absorption and increased lifespan under aggressive environmental conditions .
Comparison with Similar Compounds
Key Comparison Table
| Property | 1,4-Bis(4-amino-2-CF₃-phenoxy)-2,5-DI-tert-butylbenzene | 2,2’-Bis(4-amino-2-CF₃-phenoxy)biphenyl |
|---|---|---|
| Central Core | tert-Butyl-substituted benzene | Biphenyl |
| Steric Bulk | High (tert-butyl groups) | Moderate (biphenyl) |
| Thermal Stability | Likely higher (rigid, bulky substituents) | Moderate |
| Solubility | Enhanced in polar aprotic solvents (e.g., NMP, DMF) | Good organosolubility |
| Optical Clarity | High (CF₃ reduces charge-transfer) | Light-colored |
Substituent Effects: Trifluoromethyl vs. Other Electron-Withdrawing Groups
The trifluoromethyl (-CF₃) group in the compound is pivotal for electronic and steric effects. Compared to 3,5-di-tert-butylbenzene-based ligands (used in ruthenium sensitizers), the CF₃ group in this diamine enhances electron-withdrawing properties, lowering the dielectric constant of derived polymers. This contrasts with non-fluorinated analogues (e.g., dialkylaminobenzene), where electron-donating groups increase dielectric constants and reduce thermal stability .
Preparation Methods
Materials and Reaction Conditions
| Component | Details |
|---|---|
| Starting material | 2,5-di-tert-butyl-1,4-bis(4-nitro-2-trifluoromethylphenoxy)benzene |
| Catalyst | Typically palladium on carbon (Pd/C) or similar hydrogenation catalyst |
| Solvent | Organic solvent (e.g., ethanol, methanol, or a suitable aprotic solvent) |
| Hydrogen gas pressure | Applied in a high-pressure autoclave |
| Reaction temperature | 70°C to 90°C |
| Reaction time | 3 to 4 hours |
Procedure Summary
- Charging the Reactor: The nitro precursor, organic solvent, and catalyst are loaded into a high-pressure reaction vessel (autoclave).
- Hydrogen Purging: Hydrogen gas is introduced to purge residual air from the system, ensuring an inert atmosphere.
- Hydrogenation: The reaction mixture is stirred and heated to 70–90°C under hydrogen pressure for 3–4 hours, facilitating reduction of nitro groups to amino groups.
- Cooling and Workup: After completion, the system is cooled to room temperature, pressure is slowly released, and the mixture is filtered to remove catalyst and insoluble residues.
- Product Isolation: Deionized water is added dropwise to the filtrate under stirring to precipitate the target diamine as a white solid.
- Purification: The solid is filtered, washed, and dried to yield this compound.
Product Characteristics
| Parameter | Value |
|---|---|
| Melting point | 164.3°C – 164.8°C |
| Yield | >95% |
| Purity | 99.8% |
| Physical form | White solid |
This method is noted for its simplicity, cost-effectiveness, environmental friendliness, and suitability for industrial-scale production.
Alternative Synthetic Considerations and Research Insights
While the patent provides the primary industrial method, academic research offers insights into related synthetic approaches and the impact of tert-butyl substituents on the compound's properties:
Influence of tert-butyl groups: Research indicates that the presence of tert-butyl substituents on the aromatic diamine improves solubility in polar and less polar solvents and enhances the glass transition temperature of derived polymers, although it may reduce optical transmittance and thermal stability of the polymers.
Polymerization relevance: The diamine synthesized by this method is used in two-step polymerization processes with aromatic dianhydrides to produce organosoluble fluorinated polyimides with desirable thermal and optical properties.
Gas transport properties: Studies on polymers derived from similar diamines with di-tert-butyl substitutions reveal enhanced gas transport properties, suggesting the importance of precise synthetic control over the diamine structure for advanced material applications.
Summary Table of Preparation Method
| Step | Description | Conditions/Notes |
|---|---|---|
| Starting material | 2,5-di-tert-butyl-1,4-bis(4-nitro-2-trifluoromethylphenoxy)benzene | Prepared via nucleophilic aromatic substitution (not detailed here) |
| Hydrogenation catalyst | Pd/C or equivalent | Ensures selective reduction |
| Solvent | Organic solvent (e.g., ethanol) | Facilitates hydrogenation |
| Temperature | 70°C – 90°C | Optimal for reduction |
| Time | 3 – 4 hours | Complete reduction |
| Workup | Cooling, filtration, addition of deionized water | Precipitates pure product |
| Yield | >95% | High efficiency |
| Purity | 99.8% | Suitable for industrial use |
| Product form | White solid | Stable and pure |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,4-Bis(4-amino-2-trifluoromethylphenoxy)-2,5-DI-tert-butylbenzene, and how can reaction conditions be optimized for high yield?
- Methodological Answer : A common approach involves condensation reactions under reflux conditions. For example, similar fluorinated aromatic compounds are synthesized by refluxing precursors (e.g., substituted benzaldehydes) in absolute ethanol with glacial acetic acid as a catalyst. Reaction time (typically 4–6 hours), solvent purity, and stoichiometric ratios are critical for yield optimization. Post-reaction, solvent evaporation under reduced pressure followed by filtration yields the solid product .
Table 1 : Example Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | Absolute ethanol |
| Catalyst | Glacial acetic acid |
| Reaction Time | 4 hours (reflux) |
| Workup | Reduced-pressure evaporation |
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹⁹F NMR to confirm substitution patterns and fluorine content. Certified reference materials (CRMs) for quantitative NMR are recommended for calibration .
- X-ray Crystallography : To resolve molecular conformation and packing (e.g., crystal structures reported in supplementary CIF files) .
- HPLC : For purity assessment using reverse-phase columns and UV detection at 254 nm.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Avoid exposure to oxidizers, as fluorinated aromatic compounds may decompose into toxic byproducts.
- Use personal protective equipment (PPE): nitrile gloves, lab coats, and fume hoods.
- Store in airtight containers under inert gas (e.g., N₂) to prevent degradation. Safety data sheets (SDS) for analogous compounds emphasize stability under controlled conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in ¹⁹F NMR)?
- Methodological Answer :
- Step 1 : Verify solvent purity and calibration using CRMs (e.g., 3,5-bis(trifluoromethyl)benzoic acid as a reference) .
- Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping signals.
- Step 3 : Cross-validate with mass spectrometry (HRMS) to confirm molecular ion peaks and rule out impurities.
Q. What methodologies are recommended for analyzing the compound's stability under varying thermal or pH conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Monitor weight loss at 10°C/min under N₂ to assess thermal stability.
- pH Stability Studies : Dissolve the compound in buffered solutions (pH 1–13) and track decomposition via HPLC over 24–72 hours.
- Kinetic Modeling : Use Arrhenius plots to predict degradation rates at different temperatures .
Q. What experimental strategies can elucidate the compound's biological activity mechanisms (e.g., enzyme inhibition)?
- Methodological Answer :
- In Silico Docking : Use molecular dynamics simulations to predict binding affinities with target enzymes (e.g., kinases).
- In Vitro Assays : Conduct dose-response studies with fluorogenic substrates to measure IC₅₀ values.
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., tert-butyl groups) and compare activity trends .
Q. How can crystallographic data (e.g., from X-ray diffraction) be utilized to understand the compound's molecular conformation and intermolecular interactions?
- Methodological Answer :
-
Data Collection : Use synchrotron radiation for high-resolution datasets (e.g., 0.8 Å).
-
Software Tools : Refine structures with SHELXL and analyze packing motifs using Mercury.
-
Hydrogen Bond Analysis : Identify key interactions (e.g., N–H···O/F) that stabilize the crystal lattice .
Table 2 : Example Crystallographic Parameters
Parameter Value Space Group P 1 Unit Cell Dimensions a = 8.21 Å, b = 10.34 Å R-factor 0.052
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
